2,3-二氟吡啶-4-硼酸

描述

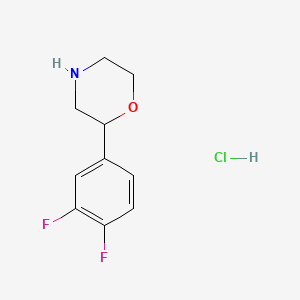

2,3-Difluoropyridine-4-boronic acid is a type of organoboron compound . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of 2,3-Difluoropyridine-4-boronic acid involves several steps. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH . A different approach involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of 2,6-difluoropyridine and trimethylborate.Molecular Structure Analysis

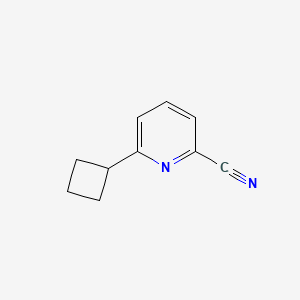

The molecular structure of 2,3-Difluoropyridine-4-boronic acid includes a pyridine ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis

2,3-Difluoropyridine-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . It can also react with β-ketodinitriles and aldehydes in a Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoropyridine-4-boronic acid include a density of 1.3±0.1 g/cm3 .科学研究应用

比色传感

- 阴离子识别和传感:2,3-二氟吡啶-4-硼酸的衍生物,如吡啶硼烷,已显示出在混合溶剂中比色开启氟离子传感的潜力。此应用利用了硼化合物的独特电子特性,其中氟化物结合会在吸收带中引起显着的红移,从而导致可见的颜色变化。这种特性使它们可用于检测环境样品或生物系统中的氟离子 (Wade & Gabbaï, 2009).

硼化反应

- 硼化反应的进展:硼酸的多功能性,包括 2,3-二氟吡啶-4-硼酸衍生物,在其在硼化反应中的广泛应用中显而易见。这些化合物参与各种反应,如氢化、氢硅化和路易斯酸催化。它们的高路易斯酸度和参与受阻路易斯对 (FLP) 化学反应的能力突出了它们在创建新化学实体和材料中的重要性 (Lawson & Melen, 2017).

催化和有机合成

- 对映选择性催化:硼酸的催化性能在对映选择性反应中得到利用,例如氢肟酸与醌亚胺缩酮的 aza-Michael 加成。使用手性硼酸催化剂,这些反应实现了高对映选择性,说明了硼酸在不对称合成中的关键作用 (Hashimoto, Gálvez, & Maruoka, 2015).

- 有机基团迁移:一种涉及硼酸的一锅法合成四配位硼 (III) 配合物的新方法展示了有机基团迁移的促进作用。这种方法扩展了合成具有光电和生物医学成像潜在应用的材料的工具包,强调了硼酸化学在促进复杂合成转化中的多功能性 (Sadu, Bin, Lee, & Lee, 2017).

材料科学和传感应用

- 荧光化学传感器:硼酸与各种分析物的相互作用构成了众多传感应用的基础。这包括用于监测生物相关分子的荧光传感器开发,突出了硼酸在诊断和分析工具创建中的作用 (Huang 等,2012).

- 聚合物和材料开发:硼酸是合成新型材料(如蓝光发光寡芴网络)的组成部分。通过热脱水形成硼氧环,这些材料提供了改进的稳定性和光致发光特性,展示了硼酸在推进材料科学中的实用性 (Li 等,2003).

作用机制

Target of Action

The primary target of 2,3-Difluoropyridine-4-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2,3-Difluoropyridine-4-boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2,3-Difluoropyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability is likely influenced by its stability and reactivity as an organoboron reagent .

Result of Action

The primary result of the action of 2,3-Difluoropyridine-4-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of a variety of organic compounds .

Action Environment

The action of 2,3-Difluoropyridine-4-boronic acid is influenced by the reaction conditions of the SM coupling reaction . The reaction is known for its mild and functional group tolerant conditions, suggesting that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

安全和危害

未来方向

Boronic acids, including 2,3-Difluoropyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest towards development of fluorinated chemicals has been steadily increased .

属性

IUPAC Name |

(2,3-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEFUOGGCMPGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)